Boc-Gly-PEG3-endo-BCN is a specialized compound that integrates a polyethylene glycol (PEG) spacer, a bicyclo[6.1.0]nonyne (BCN) group, and a Boc-protected glycine residue. This compound is primarily utilized in click chemistry, which is characterized by its high efficiency and specificity in biocompatible reactions. The hydrophilic nature of the PEG spacer enhances solubility in aqueous environments, while the BCN moiety allows for selective reactions with azide-tagged molecules, making it particularly useful in bioconjugation applications such as the development of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs) .
Boc-Gly-PEG3-endo-BCN is classified as a PEG-based linker. It is identified by its CAS number 2110444-63-6 and has been sourced from various chemical suppliers specializing in bioconjugation reagents . The compound is categorized under click chemistry reagents, specifically designed for applications in medicinal chemistry and biological research.
The synthesis of Boc-Gly-PEG3-endo-BCN typically involves several key steps:
In industrial settings, the synthesis is scaled up using bulk quantities of starting materials, followed by purification techniques such as chromatography to ensure product quality .
Boc-Gly-PEG3-endo-BCN has a molecular formula of C28H47N3O8 and a molecular weight of approximately 553.7 g/mol . The structure consists of:
The presence of these functional groups facilitates its role as a versatile linker in biochemical applications.
Boc-Gly-PEG3-endo-BCN primarily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click reaction that occurs under mild conditions without requiring catalysts. This reaction is highly specific, allowing for the efficient formation of stable triazole linkages when reacted with azide-tagged biomolecules .
Key reagents typically involved include azide-tagged molecules, while the reactions are generally conducted in aqueous media at room temperature to maintain biocompatibility . The major products formed are stable triazole compounds used widely in bioconjugation.
The mechanism of action for Boc-Gly-PEG3-endo-BCN revolves around its use as a linker in PROTACs and antibody-drug conjugates. The BCN group reacts with azide-functionalized proteins or small molecules via SPAAC, facilitating the formation of stable conjugates that can target specific proteins for degradation or delivery . This bioorthogonal reaction occurs without interfering with native biological processes, making it ideal for therapeutic applications.
Boc-Gly-PEG3-endo-BCN exhibits several notable physical and chemical properties:
These properties contribute to its suitability for use in various scientific applications.
Boc-Gly-PEG3-endo-BCN has diverse applications across multiple fields:
Bioorthogonal chemistry enables specific molecular modifications in biological systems without interfering with native biochemical processes. The development of copper-free click reactions, particularly strain-promoted azide-alkyne cycloaddition (SPAAC), addressed the cytotoxicity limitations of copper-catalyzed (CuAAC) methods [2] [7]. Bicyclo[6.1.0]nonyne (BCN) emerged as a pivotal strained alkyne scaffold due to its balanced reactivity-stability profile and lower lipophilicity compared to dibenzocyclooctyne (DBCO) derivatives [2] [9]. Early BCN reagents faced challenges, including acid sensitivity during oligonucleotide synthesis and hydrolytic instability of carbamate linkages, driving innovations like BCN-carboxylic acid for stable amide conjugates [2] [9]. These advances positioned BCN as a cornerstone for constructing antibody-drug conjugates (ADCs), peptide tags, and diagnostic probes.
SPAAC leverages ring strain to drive cycloadditions between cycloalkynes and azides without toxic catalysts. BCN’s symmetrical structure prevents regioisomer formation, unlike DBCO, ensuring uniform conjugates [2] [7]. Key attributes include:
Table 1: SPAAC Kinetics of Strained Alkynes
Alkyne Reagent | Rate Constant (M⁻¹s⁻¹) | Lipophilicity | Regioisomer Formation |
---|---|---|---|
BCN-OH | 0.20 | Low | No |
DBCO | ∼1.0 | High | Yes |
TMTHSI | ∼10.0 | Moderate | No |
Data compiled from [3] [7] [9]
Boc-Gly-PEG3-endo-BCN (CAS# 2110444-63-6) integrates three functional elements: a Boc-protected glycine, triethylene glycol (PEG3) spacer, and endo-BCN strain ring. This design overcomes historical limitations of BCN reagents:
Acid-Labile Protection: The tert-butoxycarbonyl (Boc) group enables selective deprotection under mild acids (e.g., trifluoroacetic acid), permitting sequential conjugation strategies [5] [6]. Post-deprotection, the free amine serves as a handle for carboxylate or carbonyl partners, supporting complex architectures like PROTACs [8].
Enhanced Solubility: The PEG₃ spacer dramatically improves aqueous solubility, critical for bioconjugation in physiological buffers. Hydrophilicity minimizes aggregation in antibody-drug conjugates (ADCs), enhancing pharmacokinetic performance [1] [4] [6].
Stability-Reactivity Balance: The endo-BCN configuration maintains SPAAC reactivity (∼0.20 M⁻¹s⁻¹) while offering superior stability compared to exo isomers. The glycine linker forms stable amide bonds upon coupling, avoiding hydrolytically labile carbamates [9].
Table 2: Key Properties of Boc-Gly-PEG3-endo-BCN
Property | Value | Functional Role |
---|---|---|
Molecular Formula | C₂₈H₄₇N₃O₈ | - |
Molecular Weight | 553.70 g/mol | - |
BCN Reactivity | 0.20 M⁻¹s⁻¹ (SPAAC) | Azide conjugation |
PEG₃ Spacer Length | 15.7 Å | Solubility enhancement |
Boc Deprotection | TFA-labile | Sequential functionalization |
Applications | ADCs, PROTACs, probes | Therapeutic and diagnostic tools |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7